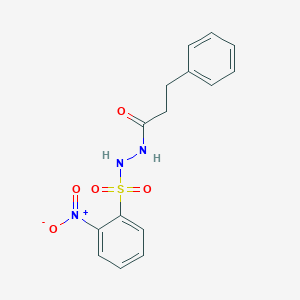
2-nitro-N'-(3-phenylpropanoyl)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide is an organic compound that belongs to the class of sulfonyl hydrazides. This compound is characterized by the presence of a sulfonyl group attached to a hydrazide moiety, with a nitrophenyl and phenyl group as substituents. It is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Major Products Formed
Reduction: Formation of N’-[(2-aminophenyl)sulfonyl]-3-phenylpropanohydrazide.
Substitution: Formation of various sulfonamide derivatives.
Oxidation: Formation of azides or other oxidized products.
Aplicaciones Científicas De Investigación
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide involves its interaction with biological targets through its sulfonyl and hydrazide functional groups. These groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide can be compared with other sulfonyl hydrazides, such as:
N’-[(4-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide: Similar structure but with the nitro group in the para position.
N’-[(2-nitrophenyl)sulfonyl]-3-methylpropanohydrazide: Similar structure but with a methyl group instead of a phenyl group.
N’-[(2-nitrophenyl)sulfonyl]-3-phenylbutanohydrazide: Similar structure but with an additional carbon in the alkyl chain.
The uniqueness of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H15N3O5S |
|---|---|
Peso molecular |
349.4g/mol |
Nombre IUPAC |
N'-(2-nitrophenyl)sulfonyl-3-phenylpropanehydrazide |
InChI |
InChI=1S/C15H15N3O5S/c19-15(11-10-12-6-2-1-3-7-12)16-17-24(22,23)14-9-5-4-8-13(14)18(20)21/h1-9,17H,10-11H2,(H,16,19) |
Clave InChI |
NSIUDDDDNMGRKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406419.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406420.png)
![ethyl (2Z)-5-(4-tert-butylphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406421.png)
![ethyl 5-(4-tert-butylphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406422.png)
![methyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406423.png)
![methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406425.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406427.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406428.png)
![methyl (2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406433.png)
![methyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406435.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406436.png)
![methyl (2Z)-5-(2-chlorophenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406438.png)
![methyl 5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406440.png)
![methyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406441.png)
